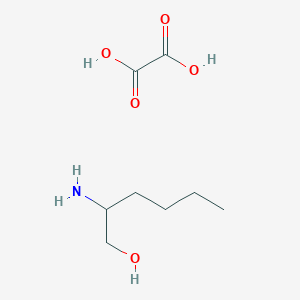

2-Aminohexan-1-OL oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminohexan-1-ol oxalate is a chemical compound with the molecular formula C6H15NO·C2H2O4 . It has a molecular weight of 117.19 + (90.03) and is represented by the canonical SMILES: CCCCC(CO)N.C(=O)(C(=O)O)O .

Synthesis Analysis

Monoalkyl oxalates, such as 2-Aminohexan-1-ol oxalate, can be synthesized in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis

The molecular structure of 2-Aminohexan-1-ol oxalate includes a covalently-bonded unit count of 2, a heavy atom count of 14, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 4 . It has a topological polar surface area of 121Ų .Chemical Reactions Analysis

Oxalate half-esters, like 2-Aminohexan-1-ol oxalate, are susceptible to radical decarboxylation and deoxygenations . They are very important building blocks for the synthesis of a wide range of significant compounds .Physical And Chemical Properties Analysis

2-Aminohexan-1-ol oxalate is a solid compound . It has a complexity of 119 and a monoisotopic mass of 207.11067264 . It also has a rotatable bond count of 5 .Scientific Research Applications

Food Industry

Oxalate, a component of 2-Aminohexan-1-OL oxalate, is an antinutrient present in a wide range of foods, especially green leafy vegetables . It plays a significant role in the food industry, particularly in the analysis of dietary oxalates and their health implications .

Health and Medicine

Oxalate has been largely associated with hyperoxaluria, kidney stone formation, and, in more severe cases, systematic oxalosis . It is extremely important to control the amount of oxalate present in foods, particularly for patients with kidney stone issues .

Drug Development

2-Aminohexan-1-OL oxalate is extensively used in drug development. For instance, when formulated with platinum as oxaliplatin (an anticancer drug), oxalate has been proposed to cause neurotoxicity and nerve pain .

Material Synthesis

This compound offers unique properties that enable its application in a wide range of studies, including material synthesis. It can be used in the synthesis of various materials due to its versatile chemical structure.

Biological Analysis

2-Aminohexan-1-OL oxalate is also used in biological analysis. Its unique properties make it suitable for various biological studies and research.

Analytical Chemistry

Oxalate is a common active component of rust removal and cleaning products . Due to its ubiquity, there is interest in developing efficient methods to quantify oxalate .

Safety and Hazards

The safety data sheet for a similar compound, 6-Amino-1-hexanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-aminohexan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZDFSXBYINCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohexan-1-OL oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)